N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as TC-2153 and is known for its potential therapeutic applications in various neurological disorders. The purpose of
Mécanisme D'action
TC-2153 is a small molecule that targets the activity of the protein Rac1. Rac1 is involved in various cellular processes, including cell migration, cell division, and neuronal development. TC-2153 has been shown to inhibit the activity of Rac1 by binding to its switch II domain. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
TC-2153 has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. TC-2153 has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor that is involved in the regulation of gene expression. Additionally, TC-2153 has been found to increase the levels of glutamate receptor subunits, which are involved in synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
TC-2153 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target protein. It has also been shown to have good bioavailability and pharmacokinetic properties. However, TC-2153 has some limitations for lab experiments. It can be difficult to obtain in large quantities, and its synthesis method may require specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of TC-2153. One potential direction is to further investigate its therapeutic potential in various neurological disorders. Another direction is to explore its mechanism of action in more detail, including its downstream signaling pathways and interactions with other proteins. Additionally, future studies could investigate the safety and toxicity of TC-2153 in animal models and humans. Finally, there is potential for the development of new analogs of TC-2153 that may have improved pharmacokinetic properties and therapeutic efficacy.
Conclusion:
In conclusion, TC-2153 is a chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications in various neurological disorders, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of TC-2153 and its analogs in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of TC-2153 involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzamide in the presence of triethylamine to yield TC-2153. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
TC-2153 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. TC-2153 has also been found to increase dopamine release in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, TC-2153 has been shown to reduce the aggregation of mutant huntingtin protein, which is associated with Huntington's disease.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-8-11(9-14(23-2)15(13)24-3)17(21)19-12-6-4-10(5-7-12)16(18)20/h4-9H,1-3H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANGDKBNQAXTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.